
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule that has been shown to have anti-tumor activity in preclinical studies. BMN-673 has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage in cells. When cancer cells are exposed to this compound, they are unable to repair DNA damage, which leads to their death. This compound has been found to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to have a potent cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit tumor growth and metastasis in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide is its potency and selectivity for cancer cells. It has been found to have a low toxicity profile in preclinical studies. However, one limitation of this compound is its high cost, which may limit its use in clinical settings.
Orientations Futures
There are several potential future directions for the study of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide. One area of research is the development of combination therapies that include this compound with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to this compound. Additionally, the development of more potent and selective PARP inhibitors is an active area of research.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide involves a multistep process that starts with the reaction of 6-methoxynaphthalene-2-carboxylic acid with benzylamine to form N-benzyl-6-methoxynaphthalene-2-carboxamide. The resulting compound is then reacted with 2-bromo-3-methylbutyryl chloride to form this compound.
Applications De Recherche Scientifique
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. This compound has been shown to have a potent cytotoxic effect on cancer cells, while sparing normal cells.
Propriétés
Formule moléculaire |
C21H21NO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO2/c1-15(21(23)22-14-16-6-4-3-5-7-16)17-8-9-19-13-20(24-2)11-10-18(19)12-17/h3-13,15H,14H2,1-2H3,(H,22,23) |
Clé InChI |
LCSGTBKEHQPHFM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)
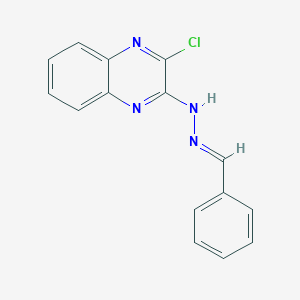
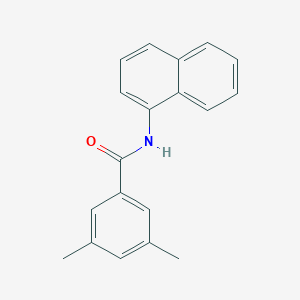
![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)

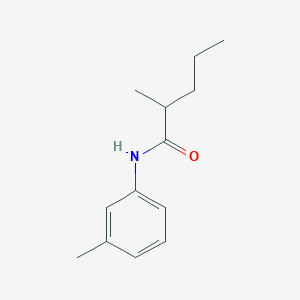
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
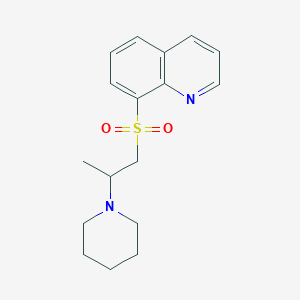
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
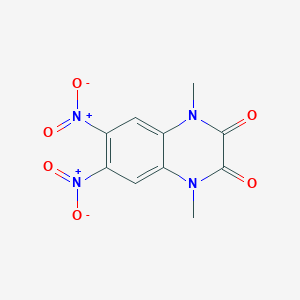
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)